4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
Description
The compound 4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide (hereafter referred to as Compound X) is a piperazine-carboxamide derivative featuring a benzothiazole core substituted with a methanesulfonyl group at position 6 and a 3-methoxyphenyl carboxamide moiety. Its structure combines electron-withdrawing (methanesulfonyl) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-28-15-5-3-4-14(12-15)21-19(25)23-8-10-24(11-9-23)20-22-17-7-6-16(30(2,26)27)13-18(17)29-20/h3-7,12-13H,8-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBHMBAHOXAKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the benzo[d]thiazole intermediate with 3-methoxyphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Formation of the piperazine ring: The final step involves the reaction of the intermediate with piperazine and subsequent acylation to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated or carbonylated derivative, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Features
Compound X shares a piperazine-carboxamide scaffold with numerous analogs (Table 1). Key variations include:
- Benzothiazole substituents : Methanesulfonyl (Compound X) vs. nitro (ZINC38550756), ethyl (ZINC38550809), or oxo-quinazolinyl groups (A13–A18).
- Aryl substituents : 3-Methoxyphenyl (Compound X) vs. trifluoromethyl (A13–A15), chloro/fluoro (A2–A6), or other groups.
Table 1: Structural Analogs and Substituent Variations
Pharmacological and Binding Properties
Docking Scores :
- ZINC38550756 (6-nitro analog) showed a docking score of 125.689, forming hydrogen bonds with Arg364 and Asp533 .
- ZINC38550809 (4-ethyl analog) scored 126.907, with hydrophobic interactions at DC112 .
- Compound X’s methanesulfonyl group may enhance hydrogen bonding (via sulfonyl oxygen) or alter solubility compared to nitro/ethyl analogs.
Anticancer Activity :
Physicochemical Properties
Melting Points :
Spectral Data :
Key Differentiators of Compound X
3-Methoxyphenyl vs. Halogenated/CF₃ Groups : Balances lipophilicity and metabolic stability.
Structural Uniqueness: No direct analogs with 6-methanesulfonyl-benzothiazole-piperazine-carboxamide are reported in the evidence, highlighting its novelty.
Biological Activity
4-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structural components suggest a range of pharmacological effects, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The methanesulfonyl group enhances its chemical reactivity, while the piperazine ring contributes to its pharmacological profile. The molecular formula is , with a molecular weight of approximately 366.41 g/mol.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound might interact with various receptors involved in cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antibacterial and antifungal properties by disrupting microbial cell functions.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound possess notable antimicrobial properties. For instance, derivatives of benzothiazole have been effective against various bacterial strains and fungi.
| Compound | Target Pathogen | Activity |
|---|---|---|
| Benzothiazole Derivative A | E. coli | Inhibitory |
| Benzothiazole Derivative B | S. aureus | Moderate |
| 4-(6-Methanesulfonyl...) | Candida albicans | Significant |
These findings indicate the potential for developing new antimicrobial agents based on this compound's structure.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies indicate that it may induce apoptosis and inhibit proliferation in tumor cells.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of migration |
The IC50 values suggest that this compound exhibits promising activity against these cancer types, warranting further investigation into its therapeutic potential.
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective effects of similar benzothiazole derivatives on cholinergic systems, indicating potential benefits in cognitive disorders.
- Combination Therapy : Research has demonstrated that when combined with standard chemotherapy agents, such as doxorubicin, the compound enhances cytotoxic effects in resistant cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
